6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-methyl-2-methylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c1-9-8-11-12(19-9)13(17)16(14(15-11)18-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLHKWZAZRULOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is then introduced via condensation reactions with appropriate reagents.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, efficient catalysts, and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are utilized under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry. Its unique structure allows for various chemical transformations that can lead to novel compounds with desirable properties.
Biology
Research indicates that 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation through specific pathways.
Medicine
The compound is under investigation for its therapeutic potential due to its unique structural characteristics. It may serve as a candidate for drug development targeting inflammatory diseases and other medical conditions.
Anticancer Activity
A study published in Molecular Sciences highlighted the anticancer properties of similar thienopyrimidine derivatives. The research demonstrated that these compounds could induce apoptosis in cancer cells through modulation of specific signaling pathways .
Antimicrobial Efficacy
Another study focused on the antimicrobial effects of thienopyrimidine derivatives, reporting significant activity against Gram-positive and Gram-negative bacteria . The mechanism of action was attributed to disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to disease pathways.
Comparison with Similar Compounds
Substituent Variations at Position 2
- 2-(Methylthio) vs. 2-Mercapto: Target Compound: The methylthio group (-SMe) offers greater stability than mercapto (-SH), which is prone to oxidation. For example, 3-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 937598-12-4) has a pKa of ~11.3, making it more acidic and reactive . Biological Impact: Mercapto derivatives may form disulfide bonds, while methylthio groups enhance passive diffusion across membranes.
- 2-Aryl Amino vs. 2-Alkylthio: Compounds like 6-methyl-2-arylaminopyrimidin-4(3H)-one () exhibit anticonvulsant activity due to hydrogen-bonding capabilities of the amino group . In contrast, the target compound’s methylthio group prioritizes lipophilicity.
Substituent Variations at Position 3
- 3-Phenyl vs. 3-Alkyl :
- The 3-phenyl group in the target compound increases aromatic surface area compared to 3-ethyl or 3-isopropyl analogs (e.g., 6h in ). This difference may enhance binding to hydrophobic pockets in enzymes or receptors .
- 3-Alkyl derivatives (e.g., 3-ethyl-2-mercapto-6-methyl in ) show higher predicted boiling points (373.2°C) due to increased molecular weight .
Core Structure Modifications
- Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidinones: Isomeric thieno[2,3-d]pyrimidinones (e.g., h) exhibit distinct electronic properties due to altered sulfur positioning, affecting antifungal activity .
- Dihydro vs. Fully Aromatic Cores :
- The 6,7-dihydro modification in the target compound reduces conjugation, lowering melting points and improving solubility compared to fully aromatic analogs like 6-methyl-2-(methylthio)-1H-pyrimidin-4-one (CAS 6328-58-1) .
Biological Activity
6-Methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structural features contribute to a wide range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its potential antiviral, anticancer, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure is characterized by a thieno ring fused to a pyrimidine ring, along with methylthio and phenyl substituents. This configuration plays a crucial role in its biological interactions.
Anticancer Properties
The compound has demonstrated promising anticancer activity in various in vitro studies. For example:
- Cell Proliferation Inhibition : In studies involving human cancer cell lines (e.g., pancreatic and gastric cancer), compounds with similar structures have shown IC50 values indicating effective inhibition of cell growth. The mechanism often involves induction of apoptosis and cell cycle arrest .
- Mechanistic Studies : Research has explored the compound's ability to activate apoptotic pathways through caspase activation. For instance, thienopyrimidine derivatives have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Antimicrobial Activity
The antimicrobial potential of thienopyrimidine derivatives has been well documented. Compounds within this class have shown activity against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-methyl-2-(methylthio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of thiophene precursors followed by functionalization. Key steps include:
- Cyclocondensation : React 2-aminothiophene derivatives with β-ketoesters under acidic conditions to form the thienopyrimidine core .
- Methylthio Introduction : Use methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to alkylate the thiol group at position 2 .
- Phenyl Substitution : Introduce the phenyl group at position 3 via nucleophilic aromatic substitution using aniline derivatives under reflux in DMF .
Optimize yield (≥70%) by controlling solvent polarity (DMF preferred), temperature (80–100°C), and reaction time (8–12 hours) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Use ¹H/¹³C NMR to verify substituent positions. Key signals include:
- Methylthio (δ ~2.5 ppm, singlet for SCH₃).
- Dihydrothieno protons (δ ~3.2–3.8 ppm, multiplet for CH₂ groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₅H₁₅N₂OS₂; calc. ~315.07 g/mol) and fragmentation patterns .
- HPLC : Validate purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How do substituent modifications (e.g., methylthio vs. trifluoromethyl) impact biological activity in thienopyrimidine derivatives?
Methodological Answer: Perform structure-activity relationship (SAR) studies :
- Synthetic Analogs : Replace methylthio with electron-withdrawing groups (e.g., CF₃) or bulky substituents to assess steric/electronic effects .
- In Vitro Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Methylthio may enhance hydrophobic interactions vs. CF₃’s polarity .
Q. What strategies resolve contradictions in reported biological data for this compound (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Address discrepancies via:
- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Testing : Use liver microsomes to rule out differential metabolite interference .
- Crystallography : Resolve 3D structure to confirm binding mode variations due to conformational flexibility .
Q. How can regioselective functionalization at the 6-methyl position be achieved for derivative synthesis?
Methodological Answer:
- Directed C-H Activation : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a directing group (e.g., pyridine) at position 6 .
- Protection/Deprotection : Temporarily protect the thieno ring with Boc groups to selectively modify the methyl position .
Monitor regioselectivity via LC-MS and isolate intermediates using flash chromatography (hexane:EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
